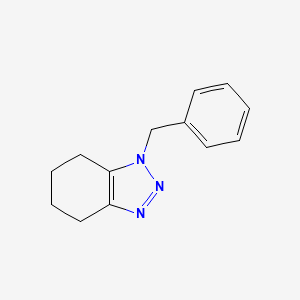

1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole

描述

1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole (BTHBT) is a heterocyclic compound characterized by a benzotriazole core fused with a tetrahydro ring and a benzyl substituent at the 1-position. Its molecular formula is C₁₃H₁₅N₃, with an InChIKey of LESDEDRQHWMSDC-UHFFFAOYSA-N . BTHBT is widely utilized in organic synthesis as a reagent, catalyst, and ligand due to its high reactivity and stability. Recent studies highlight its emerging roles in medicinal chemistry, particularly in modulating biological targets such as enzymes and receptors .

属性

IUPAC Name |

1-benzyl-4,5,6,7-tetrahydrobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-3,6-7H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESDEDRQHWMSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=NN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

N-Benzylation of 4,5,6,7-Tetrahydro-1H-Benzotriazole

Reaction Overview

The most direct route involves alkylation of 4,5,6,7-tetrahydro-1H-benzotriazole (CAS 6789-99-7) with benzyl bromide under basic conditions.

Procedure :

Reactants :

- 4,5,6,7-Tetrahydro-1H-benzotriazole (1.0 equiv)

- Benzyl bromide (1.05–1.5 equiv)

- Potassium carbonate (1.5–3.0 equiv)

- Solvent: DMF or DMSO (0.3–0.5 M)

Conditions :

- Temperature: 0°C → room temperature (2–6 h)

- Workup: Aqueous extraction, filtration, and column chromatography

Mechanistic Analysis :

The reaction proceeds via SN2 alkylation , where the benzyl bromide electrophile reacts with the deprotonated N1-nitrogen of tetrahydrobenzotriazole. Potassium carbonate acts as a base to generate the nucleophilic triazolate intermediate.

Oxidative Decarboxylation of Benzotriazole Derivatives

Two-Step Synthesis from Benzotriazole

This method constructs the tetrahydrobenzotriazole core and introduces the benzyl group sequentially.

Step 1: Oxidative Cleavage :

- Reactants : Benzotriazole, potassium permanganate (KMnO₄), NaOH/KOH

- Conditions : H₂O, 40–100°C, 1–6 h

- Product : Acid salt intermediate (Yield: 86–91%)

Step 2: Decarboxylation and Benzylation :

Key Data :

| Step | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 40–100 | 1–6 | 86–91 |

| 2 | 130–180 | 6–18 | 90–95 |

Visible-Light-Promoted N1-Alkylation

Photocatalytic Benzylation

A metal-free approach using p-benzoquinone (PBQ) as a photocatalyst enables selective N1-alkylation.

Procedure :

Reactants :

- Tetrahydrobenzotriazole (1.0 equiv)

- Benzyl diazoacetate (1.1–3.0 equiv)

- PBQ (10 mol%)

Conditions :

- Solvent: MeCN, visible light (450 nm LED)

- Temperature: Room temperature, 12–24 h

Advantages :

Comparative Analysis of Methods

Characterization and Validation

Spectroscopic Data:

化学反应分析

Types of Reactions: 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Substitution: It can participate in substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce reduced forms with different functional groups.

科学研究应用

Corrosion Inhibition

The benzotriazole ring in this compound suggests potential for corrosion inhibition properties. Benzotriazole derivatives are known to form protective layers on metal surfaces, preventing corrosion through various mechanisms. Research indicates that derivatives of benzotriazoles can effectively inhibit corrosion in metals such as copper and aluminum . Further studies are needed to evaluate the effectiveness of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole specifically in this application.

Medicinal Chemistry

The combination of aromatic and heterocyclic moieties presents possibilities for exploration in medicinal chemistry. Similar structures have been investigated for various biological activities:

- Antibacterial and Antifungal Activities : Compounds with similar structures have shown significant antibacterial and antifungal properties . The specific biological activities of this compound require further investigation.

Pharmacological Applications

Triazoles and their derivatives have been extensively studied for their pharmacological applications. They exhibit a wide range of biological activities including:

Given the structural characteristics of this compound, it may serve as a scaffold for the development of new therapeutic agents targeting various diseases.

Case Study 1: Corrosion Inhibition

Research has shown that benzotriazole derivatives can effectively inhibit corrosion in metal surfaces by forming stable complexes with metal ions. A study focused on the performance of benzotriazole-based compounds revealed that they significantly reduced corrosion rates in copper exposed to aggressive environments . Future studies should assess the specific efficacy of this compound in similar contexts.

A review on triazoles highlighted their potential as bioactive compounds due to their ability to interact with biological macromolecules. For instance, derivatives of triazoles have been synthesized and screened for cytotoxic activity against cancer cell lines such as BT-474 and HeLa . Although specific data on this compound is limited at this time, its structural similarity to these compounds suggests it may also exhibit significant biological activity.

作用机制

The mechanism of action of 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

相似化合物的比较

Table 1: Structural Comparison of BTHBT and Analogous Compounds

| Compound Name | Substituents/Functional Groups | Key Structural Differences |

|---|---|---|

| 1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole | Benzyl group at N1 | High stability; aromatic benzyl enhances π-π interactions |

| 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine | Methyl group at N1; amine at C6 | Increased hydrogen-bonding capacity due to -NH₂ |

| 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine | Ethyl group at N1; amine at C6 | Higher lipophilicity vs. methyl analog |

| 1-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid | 2-Methylpropyl at N1; carboxylic acid at C6 | Enhanced solubility and enzyme-binding affinity |

Key Observations :

- BTHBT ’s benzyl group confers steric bulk and aromaticity, making it ideal for coordination chemistry and catalysis .

- Amine or carboxylic acid substituents (e.g., in methyl/ethyl derivatives) introduce polar functionalities, altering solubility and biological interactions .

Key Observations :

- BTHBT and its analogs commonly involve cyclization and reduction steps.

- Substituents like methyl or ethyl are introduced via alkylation, while amines require reductive amination .

Key Observations :

- BTHBT’s lack of polar groups limits direct antimicrobial activity but enhances utility in catalysis.

- Amine and carboxylic acid derivatives exhibit targeted bioactivity, such as antifungal or enzyme inhibition, due to enhanced molecular interactions .

生物活性

1-Benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole is a compound that has garnered attention in biomedical research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure and Properties

The compound's structure can be characterized by the presence of a benzotriazole core fused with a tetrahydro structure. This unique configuration contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₄ |

| Molecular Weight | 230.28 g/mol |

| CAS Number | 60373-71-9 |

| Density | 1.257 g/cm³ |

Antimicrobial Activity

Research indicates that derivatives of benzotriazole exhibit significant antimicrobial properties. In a study evaluating various benzotriazole derivatives, compounds demonstrated mild to moderate antibacterial and antifungal activities against strains such as Escherichia coli and Candida albicans . Notably, certain derivatives showed enhanced activity due to the presence of hydrophobic groups that facilitate interaction with microbial membranes.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism through which the compound may exert therapeutic effects in inflammatory diseases .

Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against protozoan parasites. For instance, derivatives were shown to inhibit the growth of Trypanosoma cruzi, with dose-dependent activity observed in both epimastigote and trypomastigote forms . The compound's mechanism appears to involve disruption of the parasite's metabolic processes.

Case Studies

- Antimicrobial Efficacy : A study screened various benzotriazole derivatives for antimicrobial activity. Compound 4c was particularly noted for its analgesic effect alongside antimicrobial properties against bacterial strains such as Bacillus subtilis and Pseudomonas fluorescens .

- Anti-inflammatory Mechanism : In a controlled experiment involving macrophages treated with lipopolysaccharides (LPS), this compound significantly reduced the levels of TNF-alpha and IL-6 cytokines compared to untreated controls . This suggests potential applications in treating chronic inflammatory conditions.

- Protozoan Inhibition : A comparative study demonstrated that certain benzotriazole derivatives exhibited higher efficacy than traditional treatments against Trypanosoma cruzi. At concentrations as low as 25 μg/mL, significant reductions in parasite viability were recorded .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-benzyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via condensation reactions. For example, (1-hydroxymethyl)benzotriazole derivatives react with amines (e.g., 3-(pyrrol-1-yl)-1-propylamine) under reflux in organic solvents (e.g., acetonitrile or ethanol) . Key parameters include:

- Temperature : Reflux conditions (70–100°C) optimize reaction rates.

- Solvent Choice : Polar aprotic solvents enhance nucleophilic substitution efficiency.

- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate imine formation in related triazole syntheses .

- Yield Optimization : Multi-step syntheses (e.g., diazepinium chloride intermediates) achieve 54–82% yields through sequential substitutions and purification via precipitation .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies protons on the benzyl group (δ7.3–7.5) and tetrahydro ring (δ2.0–3.9). ¹⁹F NMR (if fluorinated derivatives) resolves electronic environments .

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 225.3 for C₁₃H₁₅N₃) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N ratios .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Synthetic Auxiliary : The benzotriazole moiety acts as a leaving group in nucleophilic substitutions (e.g., Grignard reactions) to introduce functional groups .

- Ligand in Coordination Chemistry : Stabilizes transition metals (e.g., Cu, Pd) in cross-coupling reactions due to its electron-rich triazole ring .

Advanced Research Questions

Q. How does the benzotriazole moiety influence the compound’s reactivity in catalytic applications?

- Methodological Answer :

- Electronic Effects : The triazole ring’s π-accepting properties enhance metal-ligand binding, improving catalytic turnover in Suzuki-Miyaura couplings .

- Steric Effects : Substituents on the tetrahydro ring modulate steric hindrance, affecting substrate accessibility. For example, benzyl groups increase hydrophobicity, favoring reactions in non-polar media .

- Case Study : In diazepine synthesis, benzotriazole derivatives enable regioselective substitutions via intermediate stabilization .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a ligand?

- Methodological Answer :

- Parameter Screening : Systematically vary solvent (e.g., DMF vs. THF), temperature, and substrate ratios to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to detect side products (e.g., triazole decomposition) .

- Computational Modeling : DFT calculations predict favorable binding modes and transition states to rationalize yield disparities .

Q. What strategies are employed to optimize this compound’s stability in medicinal chemistry applications?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative degradation .

- Formulation Studies : Encapsulate the compound in liposomes or cyclodextrins to enhance aqueous solubility and bioavailability .

- Metabolic Profiling : Use LC-MS to identify metabolic hotspots (e.g., benzylic C-H bonds) for targeted deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。